1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol
Description
1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 2-fluoro-4-nitrophenyl substituent. Its nitro group may serve as a precursor for amine derivatives via reduction, a common strategy in prodrug design .
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-5-7(13(15)16)1-2-10(9)12-4-3-8(14)6-12/h1-2,5,8,14H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGWXHQBHRUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol typically involves the reaction of 2-fluoro-4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds Identified:
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS: 1314355-33-3) Substituents: 3-Chlorobenzyl group. Properties: Molecular weight 211.69; non-hazardous, stable under recommended storage conditions.
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol (CAS: 1220019-17-9) Substituents: 4-Amino and 2-trifluoromethyl groups. Properties: Molecular weight 246.23; classified as irritant. Role: Potential pharmacological activity due to electron-withdrawing CF₃ and electron-donating NH₂ groups.
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol Substituents: 3-Fluorophenoxymethyl. Properties: Part of kinase inhibitor scaffolds (e.g., thienopyrimidine derivatives).
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (MFCD04115362) Substituents: 4-Fluorophenyl and methylaminoethyl. Properties: Molecular weight 238.30; high cost (~$5,000/0.1 g), indicating specialized use.
Comparative Data Table
*Estimated based on analogous structures.
Biological Activity
1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrrolidine ring substituted with a 2-fluoro-4-nitrophenyl group, this compound has garnered attention for its possible roles in enzyme inhibition and other therapeutic applications.
- Molecular Formula : C10H11FN2O2
- Molecular Weight : Approximately 210.208 g/mol
- SMILES Notation :
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
The presence of the nitro group and fluorine atom enhances the electronic properties of the compound, which may influence its reactivity and biological interactions. The hydroxyl group on the pyrrolidine ring can participate in hydrogen bonding, potentially facilitating further functionalization.
This compound is believed to inhibit certain enzymatic pathways, notably those involved in DNA repair mechanisms. Compounds with similar structures have shown the ability to inhibit RAD51-mediated D-loop formation, an essential process in DNA repair, suggesting that this compound may also exhibit comparable inhibitory effects at low concentrations (IC50 values around 21 μM) .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes critical for cellular functions. For instance, studies on structurally similar compounds have demonstrated their efficacy in blocking RAD51 activity, which is vital for maintaining genomic stability. This inhibition could have implications for cancer therapy, particularly in tumors with dysregulated DNA repair mechanisms .
Inhibition Studies
A notable study explored the inhibition of RAD51-mediated processes by compounds with similar frameworks. The findings indicated that these compounds could significantly disrupt D-loop formation at concentrations comparable to those expected for this compound. Such results underscore the potential of this compound in therapeutic contexts where DNA repair pathways are exploited by cancer cells .
Pharmacological Evaluations
Further pharmacological evaluations are necessary to elucidate the full spectrum of biological activities associated with this compound. Investigations into its binding affinity and interaction profiles with various biological targets will be essential for optimizing its pharmacological properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| This compound | C10H11FN2O2 | ~21 | RAD51 |
| Compound A | C9H10N2O3 | 15 | Topoisomerase II |
| Compound B | C11H12N2O2 | 30 | DNA Gyrase |
This table highlights the comparative potency of similar compounds against critical biological targets, emphasizing the relevance of structural features in determining biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
